Methyl 1-(3-chlorophenyl)hydrazine-1-carboximidothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-(3-chlorophenyl)hydrazine-1-carboximidothioate is an organic compound that belongs to the class of hydrazine derivatives. This compound is characterized by the presence of a chlorophenyl group attached to a hydrazine moiety, which is further linked to a carboximidothioate group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(3-chlorophenyl)hydrazine-1-carboximidothioate typically involves the reaction of 3-chlorophenylhydrazine with methyl isothiocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the desired product. The reaction can be represented as follows:
3-chlorophenylhydrazine+methyl isothiocyanate→Methyl 1-(3-chlorophenyl)hydrazine-1-carboximidothioate
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(3-chlorophenyl)hydrazine-1-carboximidothioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or hydrazines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or hydrazines.
Scientific Research Applications
Methyl 1-(3-chlorophenyl)hydrazine-1-carboximidothioate has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to create various derivatives and study reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of Methyl 1-(3-chlorophenyl)hydrazine-1-carboximidothioate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Methyl 1-(3-chlorophenyl)hydrazine-1-carboximidothioate can be compared with other similar compounds, such as:
- 1-methyl-1-(3-methylphenyl)hydrazine hydrochloride
- 1-methyl-1-phenylhydrazine
- 4-(trifluoromethyl)phenylhydrazine
These compounds share structural similarities but differ in their specific substituents and functional groups, which can influence their chemical properties and applications
Properties
CAS No. |
89522-01-0 |
---|---|
Molecular Formula |
C8H10ClN3S |
Molecular Weight |
215.70 g/mol |
IUPAC Name |
methyl N-amino-N-(3-chlorophenyl)carbamimidothioate |
InChI |
InChI=1S/C8H10ClN3S/c1-13-8(10)12(11)7-4-2-3-6(9)5-7/h2-5,10H,11H2,1H3 |
InChI Key |
IWGQKSKGKZAWMH-UHFFFAOYSA-N |
Canonical SMILES |
CSC(=N)N(C1=CC(=CC=C1)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.